Z-Leu-leu-arg-amc
Overview
Description
Z-Leu-leu-arg-amc is a useful research compound. Its molecular formula is C36H49N7O7 and its molecular weight is 691.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Z-Leu-leu-arg-amc is a 4-methylcoumarinyl-7-amide (Amc) leucine derivative with carboxybenzoyl (Z). It is the active site of cysteine proteinase trypanopain-Tb from Trypanosoma brucei brucei . It is also the preferred substrate of falcipain II, a hemoglobin-degrading cysteine protease from Plasmodium falciparum , and is used for assaying cathepsin K, an enzyme involved in osteoclastic bone resorption .
Mode of Action
this compound interacts with its targets by serving as a substrate. It is cleaved by the enzymes it targets, such as the cysteine proteinase trypanopain-Tb and falcipain II . This interaction leads to changes in the activity of these enzymes, influencing the processes they are involved in.
Biochemical Pathways
The cleavage of this compound by its target enzymes plays a role in several biochemical pathways. For instance, the cleavage by falcipain II is part of the hemoglobin degradation process in Plasmodium falciparum, which is crucial for the survival and virulence of this malaria parasite . Similarly, the cleavage by cathepsin K is involved in the process of osteoclastic bone resorption .
Result of Action
The cleavage of this compound by its target enzymes results in changes at the molecular and cellular levels. For instance, its cleavage by falcipain II contributes to the degradation of hemoglobin, a process that is essential for the survival of Plasmodium falciparum . Similarly, its cleavage by cathepsin K plays a role in osteoclastic bone resorption, a process that is crucial for bone remodeling .
Biochemical Analysis
Biochemical Properties
Z-Leu-leu-arg-amc plays a crucial role in biochemical reactions as a substrate for various proteases. It is specifically recognized and cleaved by cysteine proteases such as cathepsin B, cathepsin L, and trypanopain-Tb from Trypanosoma brucei brucei . The cleavage of this compound by these enzymes releases the fluorescent AMC moiety, which can be quantitatively measured to assess enzyme activity. This interaction is essential for studying the kinetics and inhibition of proteases, providing insights into their biological functions and potential therapeutic targets.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteases involved in protein degradation and turnover. In cellular assays, the cleavage of this compound by cathepsins and other proteases can be used to monitor proteolytic activity within cells . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it serves as a tool to study the activity of proteases that regulate these processes.
Molecular Mechanism
The molecular mechanism of this compound involves its recognition and cleavage by specific proteases. The compound binds to the active site of cysteine proteases, where the peptide bond between leucine and arginine is hydrolyzed, releasing the fluorescent AMC moiety . This reaction is highly specific and can be used to measure the activity of proteases in various biological samples. The fluorescence intensity correlates with the amount of substrate cleaved, allowing for quantitative analysis of enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness as a substrate. The compound is generally stable when stored at -20°C or -80°C, away from moisture and light . Over time, repeated freeze-thaw cycles can lead to degradation, reducing its efficacy. Long-term studies have shown that this compound maintains its activity for several months under proper storage conditions, making it a reliable tool for extended research projects.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. In studies involving protease activity assays, the compound is administered at varying concentrations to determine the optimal dosage for accurate measurements . High doses of this compound can lead to saturation of the enzyme’s active site, resulting in non-linear kinetics and potential toxic effects. Therefore, careful titration is necessary to achieve reliable results without adverse effects.
Metabolic Pathways
This compound is primarily involved in metabolic pathways related to protein degradation. It interacts with cysteine proteases, which play a vital role in the breakdown of proteins within cells . The cleavage of this compound by these enzymes releases the AMC moiety, which can be further metabolized or excreted. This process is essential for maintaining cellular homeostasis and regulating protein turnover.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with proteases and other binding proteins. The compound’s localization is influenced by the presence of specific proteases that recognize and cleave it . This targeted distribution ensures that this compound is primarily active in regions where protease activity is high, allowing for precise measurements of enzyme function.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with proteases and other cellular components. The compound is typically found in lysosomes and other organelles where protease activity is concentrated . This localization is crucial for its function as a substrate, enabling accurate assessment of protease activity within specific cellular compartments.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7/c1-21(2)16-28(42-34(47)29(17-22(3)4)43-36(48)49-20-24-10-7-6-8-11-24)33(46)41-27(12-9-15-39-35(37)38)32(45)40-25-13-14-26-23(5)18-31(44)50-30(26)19-25/h6-8,10-11,13-14,18-19,21-22,27-29H,9,12,15-17,20H2,1-5H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,37,38,39)/t27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZFZMKZCRGANH-AWCRTANDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.